An In-depth Technical Guide to the Basic Properties of 2-Bromo-5-hydroxypyridine
An In-depth Technical Guide to the Basic Properties of 2-Bromo-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromo-5-hydroxypyridine (also known as 6-Bromo-3-pyridinol) is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic hydroxyl group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, spectral data, and key experimental protocols. This document is intended to serve as a detailed resource for researchers utilizing this compound in drug discovery and development.
Physicochemical Properties
2-Bromo-5-hydroxypyridine is a solid at room temperature, typically appearing as a white to off-white powder or crystalline solid.[1][2][3] The presence of the polar hydroxyl group and the pyridine nitrogen suggests that it exhibits moderate to high solubility in polar organic solvents.[4][5]
It is important to note that 2-bromo-5-hydroxypyridine can exist in tautomeric equilibrium with 6-bromo-pyridin-3(2H)-one. The properties observed are often representative of this equilibrium mixture.
Table 1: Summary of Quantitative Data for 2-Bromo-5-hydroxypyridine
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 55717-45-8 | [1][3] |
| Molecular Formula | C₅H₄BrNO | [1][3] |
| Molecular Weight | 174.00 g/mol | [1][3] |
| IUPAC Name | 6-Bromopyridin-3-ol | [6][7] |
| Physical Properties | ||
| Appearance | White to off-white powder/crystal | [1][3][8] |
| Melting Point | 130-142 °C | [1][2][8] |
| Solubility | ||
| Methanol | Soluble | [5][8] |
| Polar Aprotic Solvents (DMSO, DMF) | Predicted High | [4] |
| Polar Protic Solvents (Ethanol) | Predicted Moderate to High | [4] |
| Ethers (THF, Diethyl ether) | Predicted Moderate | [4] |
| Acid-Base Properties | ||
| pKa (Predicted for tautomer) | 9.96 ± 0.10 (for 5-Bromo-2(1H)-pyridone) | [2] |
Spectral Data Analysis
While specific spectra for 2-bromo-5-hydroxypyridine are not widely published, a detailed analysis can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. Due to the electron-withdrawing effects of the bromine atom and the nitrogen, and the electron-donating effect of the hydroxyl group, these protons will appear as multiplets (doublets or doublet of doublets) at distinct chemical shifts. The hydroxyl proton will likely appear as a broad singlet, the position of which is dependent on solvent and concentration. For the tautomer, 2-hydroxy-5-bromopyridine, ¹H NMR data in CDCl₃ shows signals at δ 11.76 (broad singlet, 1H), 7.70 (d, J=3.0 Hz, 1H), 7.56 (dd, J=2.5, 9.5 Hz, 1H), and 6.36 (d, J=9.5 Hz, 1H).[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine (C2) and the carbon attached to the hydroxyl group (C5) will be significantly influenced, with their chemical shifts appearing downfield. The other three aromatic carbons will resonate at chemical shifts typical for a substituted pyridine ring.
-
FTIR Spectroscopy: The infrared spectrum will provide key information about the functional groups. Expected characteristic absorption bands include a broad peak around 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[6] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[6] The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region.[6] A C-Br stretching frequency is expected in the lower frequency region of the spectrum.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of CO, HCN, and the bromine atom.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weakly acidic compound like 2-bromo-5-hydroxypyridine.[5][9]
Methodology:
-
Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]
-
Sample Preparation: Accurately weigh a sample of 2-bromo-5-hydroxypyridine and dissolve it in a suitable solvent mixture (e.g., water:ethanol 1:1 v/v) to a known concentration (e.g., ~5 x 10⁻⁴ M).[5] The use of a co-solvent is necessary to ensure complete dissolution across the titration range.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point.
Synthesis of 2-Hydroxy-5-bromopyridine (Tautomer)
This protocol describes the synthesis of the tautomer 2-hydroxy-5-bromopyridine from 5-bromo-2-methoxypyridine.[4]
Materials:
-
5-Bromo-2-methoxypyridine
-
6M Hydrochloric acid
-
Water
-
1M Sodium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Petroleum ether (PE)
Procedure:
-
A mixture of 5-bromo-2-methoxypyridine (15.00 g, 79.78 mmol) and 6M hydrochloric acid (150 mL) is stirred for 20 hours at 100 °C.[4]
-
After the reaction is complete, the mixture is cooled and diluted with water (600 mL).[4]
-
The pH is adjusted to 7 with 1M aqueous NaOH solution.[4]
-
The aqueous mixture is extracted with ethyl acetate (4 x 200 mL).[4]
-
The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[4]
-
The residue is triturated with a mixture of PE/EtOAc (10/1, 100 mL), filtered, and washed with PE to yield the product as a white solid.[4]
Suzuki-Miyaura Cross-Coupling Reaction
2-Bromo-5-hydroxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura reaction.
Materials:
-
2-Bromo-5-hydroxypyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Isopropanol/Water or Dioxane/Water)
Procedure:
-
In a reaction flask, combine 2-bromo-5-hydroxypyridine, the boronic acid, and the base.
-
The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring to the required temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship of Physicochemical Properties
Caption: Physicochemical properties of 2-Bromo-5-hydroxypyridine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig Amination.
References
- 1. labproinc.com [labproinc.com]
- 2. 2-Bromo-5-hydroxypyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 3-Pyridinol, 6-methyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 55717-45-8|6-Bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 8. 2-Bromo-5-hydroxypyridine | 55717-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. creative-bioarray.com [creative-bioarray.com]
